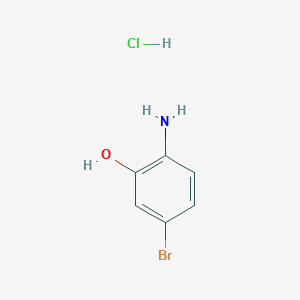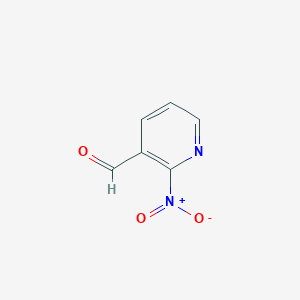
4-Hydroxy-7-methoxy-3-phenylcoumarin
Übersicht
Beschreibung
4-Hydroxy-7-methoxy-3-phenylcoumarin is a chemical compound with the empirical formula C16H12O4 . It has a molecular weight of 268.26 . This compound is part of a larger family of heterocyclic molecules known as coumarins, which are widely used in both organic and medicinal chemistry .
Synthesis Analysis
The synthesis of 4-Hydroxy-7-methoxy-3-phenylcoumarin and similar compounds has been a subject of research. One study discussed the influence of various Lewis acids on the reaction and explored the optimal synthesis conditions of 7-hydroxy-4-substituted coumarins . The Pechmann coumarin synthesis method was used as a basis for this work .Molecular Structure Analysis
The molecular structure of 4-Hydroxy-7-methoxy-3-phenylcoumarin can be represented by the SMILES stringCOc1ccc2C(O)=C(C(=O)Oc2c1)c3ccccc3 . This representation provides a text-based way to describe the structure of the compound. Chemical Reactions Analysis
While specific chemical reactions involving 4-Hydroxy-7-methoxy-3-phenylcoumarin are not detailed in the search results, coumarins in general are known for their extensive biological activities, such as antibacterial and antifungal properties . One study showed that 4-Hydroxy-7-methyl-3-phenylcoumarin suppressed aflatoxin biosynthesis via downregulation of aflD, aflK, aflQ, and aflR in aflatoxin biosynthesis .Physical And Chemical Properties Analysis
The melting point of 4-Hydroxy-7-methoxy-3-phenylcoumarin is reported to be between 204-206 °C . It’s also worth noting that coumarins, in general, show poor solubility in water, which can affect their bioavailability .Wissenschaftliche Forschungsanwendungen
Uncoupling Behavior in Spinach Chloroplasts
4-Phenylcoumarins, including derivatives like 4-Hydroxy-7-methoxy-3-phenylcoumarin, have been studied for their uncoupling behavior in spinach chloroplasts. These compounds inhibit ATP synthesis and proton uptake, enhancing basal and phosphorylating electron transport. They also slightly stimulate the light-activated Mg2+-ATPase (Calera et al., 1996).
MAO-B Inhibitory Activity
A series of 3-phenylcoumarin derivatives, including 4-Hydroxy-7-methoxy-3-phenylcoumarin, have been synthesized and evaluated for their monoamine oxidase A and B (MAO-A and MAO-B) inhibitory activities. These compounds show high selectivity towards the MAO-B isoenzyme, with some exhibiting low nanomolar range IC50 values (Matos et al., 2009).
Mass Spectral Analysis
The breakdown patterns of 4-hydroxy-3-phenylcoumarins in mass spectrometers have been analyzed, providing insights into the fragmentation patterns of these compounds. This research helps in understanding their molecular structure and behavior under mass spectrometric conditions (Pelter et al., 1965).
Antioxidant and Antiproliferative Properties
Several hydroxylated 3-phenylcoumarins have been synthesized and characterized for their antioxidant activities and antiproliferative effects on human cell lines. These studies suggest the potential of 4-Hydroxy-7-methoxy-3-phenylcoumarin derivatives in cancer research and therapy (Yang et al., 2011).
Novel Synthesis Methods
New methods for synthesizing 4-Hydroxy-3-phenylcoumarins have been developed. These methods involve titanium(III)-mediated reactions, highlighting the chemical versatility and potential for producing these compounds in a laboratory setting (Clerici & Porta, 1993).
Safety and Hazards
While specific safety and hazard information for 4-Hydroxy-7-methoxy-3-phenylcoumarin is not available in the search results, general precautions for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .
Zukünftige Richtungen
Research on coumarins, including 4-Hydroxy-7-methoxy-3-phenylcoumarin, continues to be a vibrant field due to their extensive biological activities and potential therapeutic applications . Future directions may include the development of new synthetic routes to coumarin derivatives, exploration of their biological activities, and the development of new controlling agents to mitigate aflatoxin contamination .
Eigenschaften
IUPAC Name |
4-hydroxy-7-methoxy-3-phenylchromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O4/c1-19-11-7-8-12-13(9-11)20-16(18)14(15(12)17)10-5-3-2-4-6-10/h2-9,17H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIJJGCUHRDYWKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=C(C(=O)O2)C3=CC=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30716061 | |
| Record name | 4-Hydroxy-7-methoxy-3-phenyl-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30716061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxy-7-methoxy-3-phenylcoumarin | |
CAS RN |
2555-24-0 | |
| Record name | 4-Hydroxy-7-methoxy-3-phenylcoumarin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2555-24-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Hydroxy-7-methoxy-3-phenyl-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30716061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Hydroxy-7-methoxy-3-phenylcoumarin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![Ethyl 6-bromo-2-phenylimidazo[1,2-A]pyridine-3-carboxylate](/img/structure/B1505893.png)







![4-[3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]propyl]Benzaldehyde](/img/structure/B1505907.png)